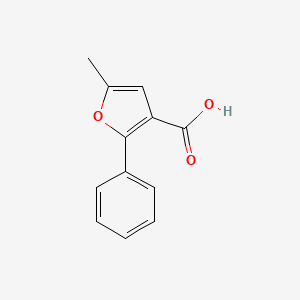

5-Methyl-2-phenylfuran-3-carboxylic acid

Description

Contextualization of Furan-3-carboxylic Acid Derivatives in Contemporary Scientific Research

Furan-3-carboxylic acid and its derivatives are a class of organic compounds actively investigated for their diverse chemical reactivity and biological potential. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold in synthetic chemistry. The carboxylic acid group at the 3-position is a key functional handle, allowing for the synthesis of a wide array of derivatives such as esters and amides. researchgate.netprinceton.edu

Contemporary research highlights the significance of these derivatives in medicinal chemistry. For instance, novel furan-3-carboxamides have been synthesized and shown to exhibit significant in vitro antimicrobial and antifungal activities. nih.gov The synthesis of these compounds often involves strategies like the aromatization of dihydrofuran precursors followed by nucleophilic displacement. researchgate.netnih.gov The broad spectrum of biological activities associated with the furan nucleus, ranging from antibacterial to anticancer properties, continues to drive research into new derivatives, establishing the furan-3-carboxylic acid core as a valuable pharmacophore in drug discovery. ijabbr.comutripoli.edu.ly

Historical Perspective and Evolution of Research on Arylfuran Compounds

The scientific journey into furan chemistry began long before the specific investigation of complex arylfurans. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.org This was followed by Johann Wolfgang Döbereiner's report on furfural (B47365) in 1831 and the first preparation of furan itself by Heinrich Limpricht in 1870. wikipedia.org These foundational discoveries paved the way for a deeper exploration of furan's chemical properties.

The development of arylfuran compounds represents a significant evolution in this field. The introduction of an aryl (e.g., phenyl) group onto the furan ring creates a new class of molecules with distinct electronic and steric properties. The synthesis of these compounds was advanced by the application of classic organic reactions, such as the Meerwein arylation, which allowed for the direct formation of a carbon-carbon bond between the furan ring and an aromatic group. researchgate.net Over time, research has expanded from fundamental synthesis to the exploration of the biological activities of arylfurans, with studies investigating their potential as antibacterial and antitumor agents. nih.govnih.gov This progression reflects a broader trend in organic chemistry, moving from the synthesis of novel structures to the detailed investigation of their function and application.

Significance of 5-Methyl-2-phenylfuran-3-carboxylic Acid as a Representative Arylfuran Moiety

This compound stands as a significant and representative member of the arylfuran class due to its archetypal structure, which combines several key chemical features. It possesses the core furan ring, an aryl substituent (phenyl group), and a carboxylic acid function, making it a model compound for studying the interplay of these components.

The presence of the phenyl group at the 2-position and the carboxylic acid at the 3-position creates a specific electronic and steric environment that influences the molecule's reactivity and potential for intermolecular interactions. The carboxylic acid group, in particular, makes it a versatile building block, enabling the synthesis of esters, amides, and other derivatives through well-established chemical transformations. princeton.edu This adaptability is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug development. The arylfuran scaffold itself is a recognized structural motif in various biologically active compounds. utripoli.edu.lynih.gov Therefore, this compound serves as a valuable platform for fundamental research and as a starting point for the development of more complex functional molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 5926-07-8 |

| Appearance | Solid |

| SMILES | Cc1cc(c(o1)c2ccccc2)C(=O)O |

| InChI Key | CASZQQKUMVLKBY-UHFFFAOYSA-N |

Interdisciplinary Relevance: Bridging Organic Chemistry, Medicinal Chemistry, and Materials Science

The research significance of this compound and related arylfurans extends across multiple scientific disciplines, most notably organic chemistry, medicinal chemistry, and materials science.

Organic Chemistry: In organic chemistry, the compound is a subject of interest for the development of synthetic methodologies. The construction of the substituted furan ring and the selective functionalization of its positions present ongoing synthetic challenges and opportunities. researchgate.net Furthermore, the carboxylic acid group serves as a versatile anchor for a wide range of chemical modifications, making it an ideal substrate for exploring new reactions and building molecular complexity. princeton.edu

Medicinal Chemistry: The furan nucleus is a well-established scaffold in medicinal chemistry, found in numerous therapeutic agents. ijabbr.comutripoli.edu.ly Arylfuran derivatives, in particular, have been investigated for a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govnih.govnih.gov The structure of this compound provides a template that medicinal chemists can modify to optimize biological activity and pharmacokinetic properties, highlighting its role as a potential lead structure in drug discovery programs.

Materials Science: Furan derivatives, especially those bearing carboxylic acid groups, are increasingly recognized as valuable monomers for the synthesis of bio-based polymers. rsc.org Compounds like 2,5-furandicarboxylic acid are key building blocks for sustainable polyesters, such as polyethylene (B3416737) furanoate (PEF), which is positioned as a renewable alternative to petroleum-based PET. nih.gov While direct applications of this compound in polymers are not yet widespread, its structure as a functionalized furan carboxylic acid suggests its potential as a specialty monomer. It could be incorporated into polymer chains to impart specific properties such as thermal stability, aromaticity, and rigidity, bridging the gap between small-molecule chemistry and the development of novel, sustainable materials. wikipedia.orgnih.gov

| Furan Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| Furan-3-carboxamides | Antimicrobial, Antifungal | nih.gov |

| 3-Aryl-3-(furan-2-yl) propanoic acids | Antibacterial (E. coli) | utripoli.edu.ly |

| Arylfuryl-Δ²-pyrazolines | Antibacterial | nih.gov |

| Quinoxaline–arylfuran derivatives | Antitumor | nih.gov |

| General Furan Derivatives | Antiviral, Anti-inflammatory, Analgesic | ijabbr.comutripoli.edu.ly |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASZQQKUMVLKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974684 | |

| Record name | 5-Methyl-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5926-07-8 | |

| Record name | 5-Methyl-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 Phenylfuran 3 Carboxylic Acid

Established Synthetic Pathways for 5-Methyl-2-phenylfuran-3-carboxylic Acid

Traditional synthetic routes to this compound often rely on well-established chemical reactions that have been refined over time. These methods typically involve multiple steps and provide a reliable, albeit sometimes lengthy, approach to the target molecule.

Multi-Step Synthesis via Intermediate Ester Formation and Subsequent Saponification

A common and dependable strategy for the synthesis of this compound involves the initial preparation of its corresponding ester, followed by hydrolysis to yield the final carboxylic acid. This two-step approach allows for easier purification of the intermediate ester and consistently provides the desired product.

The process often begins with the synthesis of the ethyl or methyl ester of the target acid. One of the most classic methods for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. In the context of synthesizing the parent furan (B31954) structure, a precursor carboxylic acid would be subjected to these conditions. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. truman.edu

Once the intermediate ester, such as ethyl 5-methyl-2-phenylfuran-3-carboxylate, is synthesized and purified, the final step is saponification. This reaction involves the hydrolysis of the ester using a strong base, typically sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The process results in the formation of the carboxylate salt, which is then acidified with a strong mineral acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the desired this compound. This method is widely applicable for the preparation of various carboxylic acids from their esters. mdpi.comnih.gov

| Reaction Step | Description | Typical Reagents | Key Feature |

| Esterification | Formation of an intermediate ester from a precursor furan carboxylic acid. | Alcohol (Methanol or Ethanol), Acid Catalyst (H₂SO₄) | Equilibrium-driven; often requires removal of water or excess alcohol. |

| Saponification | Hydrolysis of the purified ester to the carboxylic acid. | Base (NaOH or KOH), followed by Acid (HCl) | Results in a carboxylate salt intermediate before final acidification. |

Cyclization Reactions in Furan Ring Construction

The core of any synthesis of a furan derivative is the construction of the furan ring itself. Various cyclization reactions have been developed for this purpose, with the Paal-Knorr furan synthesis being one of the most prominent and versatile methods. researchgate.net

The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. researchgate.net To synthesize this compound, a suitably substituted 1,4-dicarbonyl precursor is required. The reaction is typically carried out in the presence of a protic or Lewis acid catalyst. One notable advantage of this method is the potential for an organic-solvent-free system by using phosphoric acid, which can act as both the solvent and the catalyst. This approach offers benefits such as short reaction times, tolerance to a wide range of functional groups, and excellent yields. researchgate.net

Other cyclization strategies include electrophilic cyclization reactions. For instance, appropriately substituted allene (B1206475) carboxylates can undergo cyclization in the presence of a strong acid like triflic acid to yield furanone derivatives, which can be further modified to the desired furan structure. researchgate.net The choice of cyclization method often depends on the availability of the starting materials and the desired substitution pattern on the furan ring.

Reactivity of Precursors in the Arylfuran Framework Assembly

The efficiency and success of the synthesis of the arylfuran framework are highly dependent on the reactivity of the precursor molecules. Key factors that influence the reactivity of these precursors include their chemical composition, surface area, and crystallinity. mdpi.comresearchgate.net

In the context of the Paal-Knorr synthesis, the reactivity of the 1,4-dicarbonyl precursor is paramount. The presence of electron-donating or electron-withdrawing groups near the carbonyl functionalities can significantly impact the ease of cyclization. For the assembly of the this compound structure, the precursors must be designed to facilitate the regioselective formation of the desired product. The nature of the substituents not only influences the electronic environment of the reacting centers but also the steric accessibility, which can affect the rate and outcome of the cyclization.

The choice of solvent and catalyst also plays a critical role in modulating the reactivity of the precursors. As mentioned, using phosphoric acid as both a solvent and catalyst can enhance the reaction rate and yield in the Paal-Knorr synthesis of arylfurans. researchgate.net The reactivity of precursors is a crucial consideration for developing an efficient and high-yielding synthetic route. mdpi.com

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of arylfurans, including this compound. These modern approaches often utilize catalytic systems and adhere to the principles of green chemistry.

Catalytic Systems for Enhanced Synthesis Efficiency

The use of transition metal catalysts has revolutionized the synthesis of complex organic molecules, and arylfurans are no exception. Catalytic systems offer pathways with higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

One innovative approach involves a Cu/Pd-catalyzed decarbonylative/acylative Sonogashira cross-coupling reaction. This method utilizes biomass-derived 2,5-furandicarbonyl dichloride and terminal alkynes to produce unsymmetrically disubstituted furans. acs.org Such a strategy could be adapted to introduce the phenyl and methyl groups onto the furan core. Another powerful catalytic method is the cross-ketonization of bio-based methyl 2-furoate with carboxylic acids over a ZrO₂ catalyst, which provides a route to acyl furans. rsc.orgresearchgate.net These acyl furans can then serve as versatile intermediates for further functionalization to obtain the desired carboxylic acid.

Metal-free catalytic systems are also gaining prominence. For example, a system composed of NaOtBu in DMF with an oxygen balloon has been shown to efficiently convert 5-hydroxymethylfurfural (B1680220) (5-HMF) to furan-2,5-dicarboxylic acid. semanticscholar.org The development of such catalytic systems is crucial for creating more sustainable and efficient synthetic routes to valuable furan derivatives. tue.nl

| Catalytic System | Reaction Type | Key Advantages | Potential Application |

| Cu/Pd | Decarbonylative/Acylative Sonogashira Coupling acs.org | High efficiency, novel route to unsymmetrically disubstituted furans. | Introduction of phenyl and other substituents onto the furan ring. |

| ZrO₂ | Cross-ketonization rsc.orgresearchgate.net | Continuous-flow, gas-phase synthesis, uses bio-based feedstocks. | Synthesis of acyl furan intermediates from furan esters. |

| NaOtBu/DMF/O₂ | Metal-free Oxidation semanticscholar.org | Avoids use of toxic heavy metals, simple and efficient. | Oxidation of functionalized furans to furan carboxylic acids. |

Principles of Green Chemistry in the Synthesis of Arylfuran Carboxylic Acids

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com The synthesis of arylfuran carboxylic acids is an area where these principles can be effectively applied. Carboxylic acids themselves are often considered green compounds due to their biodegradability and low toxicity. patsnap.com

One of the key tenets of green chemistry is the use of renewable feedstocks. Many modern synthetic routes to furan derivatives start from biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (HMF). unive.it These starting materials can be converted into a wide array of valuable furan compounds, including carboxylic acids. rsc.org

Chemical Reactivity and Derivatization of this compound

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical transformations to produce esters, amides, and alcohols.

Esterification:

The conversion of carboxylic acids to esters, known as Fischer esterification, is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This is a reversible reaction, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, the reaction of this compound with an alcohol (R'OH) under acidic conditions would yield the corresponding ester.

Amide Formation:

Amides can be synthesized from carboxylic acids through various methods. One common approach involves the reaction of the carboxylic acid with an amine. khanacademy.org This reaction can be facilitated by dehydrating agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. khanacademy.orglibretexts.org For example, reacting this compound with an amine (R'R''NH) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would produce the corresponding amide. libretexts.orgyoutube.com Another method involves heating the ammonium (B1175870) salt of the carboxylic acid to induce dehydration. libretexts.org

Reduction to Alcohols:

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.comlibretexts.org This reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. youtube.comlibretexts.org Borane in tetrahydrofuran (B95107) (BH₃/THF) is another effective reagent for this transformation and is often preferred due to its milder reaction conditions and selectivity. libretexts.org The reduction of this compound with LiAlH₄ or BH₃/THF would yield (5-methyl-2-phenylfuran-3-yl)methanol.

| Transformation | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| Esterification | This compound | R'OH, Acid catalyst (e.g., H₂SO₄), Heat | 5-Methyl-2-phenylfuran-3-carboxylate ester |

| Amide Formation | This compound | R'R''NH, Coupling agent (e.g., DCC) or Heat | 5-Methyl-2-phenylfuran-3-carboxamide |

| Reduction | This compound | 1. LiAlH₄, THF; 2. H₃O⁺ or BH₃/THF | (5-Methyl-2-phenylfuran-3-yl)methanol |

Substitution Reactions on the Furan and Phenyl Ring Systems

The furan ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene. pearson.com In a 2,5-disubstituted furan, such as this compound, electrophilic substitution is expected to occur at the available positions on the furan ring, which are C4. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the reaction. The methyl group at C5 and the phenyl group at C2 are both activating groups, while the carboxylic acid group at C3 is a deactivating group.

On the Furan Ring:

Electrophilic substitution on the furan ring is highly favored at the α-positions (C2 and C5) due to the greater stabilization of the intermediate carbocation. pearson.comquora.com However, since both of these positions are already substituted in this compound, any further substitution on the furan ring would have to occur at the β-position (C4). The presence of an electron-withdrawing group at C3, such as the carboxylic acid, would direct incoming electrophiles to the C5 position. Conversely, an electron-withdrawing substituent at C2 would direct substitution to C4. uobasrah.edu.iq

On the Phenyl Ring:

The furan ring acts as an activating group towards electrophilic substitution on the attached phenyl ring. Therefore, electrophilic substitution reactions such as nitration or halogenation would be directed to the ortho and para positions of the phenyl ring.

Common electrophilic substitution reactions include:

Nitration: This is typically carried out using a mixture of nitric acid and sulfuric acid. aiinmr.com For furan and its derivatives, milder nitrating agents like acetyl nitrate (B79036) are often used at low temperatures to avoid decomposition. uobasrah.edu.iq

Halogenation: Furan reacts readily with halogens like bromine, often not requiring a catalyst. pearson.com

Sulfonation: Furan and its simple derivatives can be sulfonated using reagents like the pyridine-sulfur trioxide complex. uobasrah.edu.iq

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring.

| Reaction | Typical Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ or Acetyl nitrate | C4 on furan; ortho, para on phenyl |

| Halogenation | Br₂, Cl₂ | C4 on furan; ortho, para on phenyl |

| Sulfonation | Pyridine-SO₃ complex | C4 on furan; ortho, para on phenyl |

Decarboxylation Pathways and Reaction Mechanisms

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease of decarboxylation of heteroaromatic carboxylic acids is influenced by the stability of the intermediate formed after the loss of CO₂. Furan-2-carboxylic acids undergo facile decarboxylation through an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com However, furan-3-carboxylic acids are generally more difficult to decarboxylate.

The decarboxylation of furan-tetracarboxylic acid can be performed progressively to yield 3,4-furandicarboxylic acid and subsequently 3-furoic acid. uni.edu This suggests that decarboxylation at the α-positions is more favorable. For this compound, decarboxylation would likely require more forcing conditions compared to its 2-carboxylic acid isomer. The reaction can be catalyzed by acids and heat. organic-chemistry.orggoogle.com A proposed mechanism for the acid-catalyzed decarboxylation involves the protonation of the furan ring, followed by the loss of carbon dioxide to form a resonance-stabilized intermediate, which is then deprotonated to give the final product.

Oxidation Reactions of Furan Carboxylic Acids

The furan ring is susceptible to oxidation, which can lead to ring-opening products. The nature of the oxidant and the reaction conditions determine the outcome of the reaction.

Oxidative degradation of furans can be a valuable synthetic tool to produce carboxylic acids. osi.lv Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), ozone (O₃), and ruthenium trichloride (B1173362) with sodium periodate (B1199274) (RuCl₃/NaIO₄). osi.lv The oxidation of furan and its derivatives can also yield maleic acid and its derivatives. researchgate.netacs.org For example, the vapor-phase catalytic oxidation of furans using air as the oxidant over vanadium-based catalysts can produce maleic acid. researchgate.net

In the case of this compound, oxidation could potentially lead to the degradation of the furan ring. The substituents on the furan ring will influence the reaction rate and the specific products formed. researchgate.net For instance, the methyl group could be oxidized to a carboxylic acid group, or the entire furan ring could be cleaved.

| Oxidizing Agent | Potential Products |

|---|---|

| KMnO₄, O₃, RuCl₃/NaIO₄ | Ring-opened dicarboxylic acids |

| Vanadium-based catalysts, Air, Heat | Substituted maleic acid derivatives |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In a ¹H NMR spectrum of 5-methyl-2-phenylfuran-3-carboxylic acid, distinct signals are expected for each unique proton environment. The molecule has five such environments: the carboxylic acid proton, the protons of the phenyl group, the single proton on the furan (B31954) ring, and the protons of the methyl group.

The spectrum would be characterized by:

A broad singlet signal at a significantly downfield chemical shift (typically δ 10-13 ppm) corresponding to the acidic proton of the carboxylic acid group.

A set of signals in the aromatic region (typically δ 7.2-8.0 ppm) for the five protons of the phenyl group . These may appear as complex multiplets, with the two ortho-protons potentially showing a distinct signal from the three meta- and para-protons.

A sharp singlet in the aromatic or vinyl region (typically δ 6.0-6.5 ppm) corresponding to the lone furan proton at position 4. Its singlet nature is due to the absence of adjacent protons for spin-spin coupling.

An upfield singlet (typically δ 2.3-2.6 ppm) with an integration value of 3H, which is characteristic of the methyl group protons attached to the furan ring at position 5.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | 1H |

| Phenyl (ortho-H) | 7.6 - 8.0 | Multiplet (m) | 2H |

| Phenyl (meta, para-H) | 7.2 - 7.5 | Multiplet (m) | 3H |

| Furan (H-4) | 6.0 - 6.5 | Singlet (s) | 1H |

| Methyl (-CH₃) | 2.3 - 2.6 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, twelve distinct signals are expected, corresponding to each carbon atom in its unique chemical environment.

Key predicted signals would include:

A signal in the downfield region (δ 165-175 ppm) for the carboxylic acid carbonyl carbon .

Multiple signals for the furan and phenyl rings. The oxygen-bearing furan carbons (C2 and C5) would appear at highly deshielded values (e.g., δ 150-160 ppm). The other furan carbons (C3 and C4) and the six phenyl carbons would resonate in the δ 110-140 ppm range.

A highly shielded, upfield signal (δ 10-20 ppm) corresponding to the methyl group carbon .

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Furan (C -2, C -5) | 150 - 160 |

| Phenyl (ipso-C ) | 128 - 135 |

| Phenyl (C -H) | 124 - 130 |

| Furan (C -3, C -4) | 110 - 120 |

| Methyl (-C H₃) | 10 - 20 |

Two-dimensional (2D) NMR experiments are crucial for confirming structural assignments by revealing correlations between nuclei. A ¹H–¹H Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds.

For this compound, a NOESY spectrum would be expected to show key spatial correlations (cross-peaks) between:

The protons of the methyl group and the adjacent furan proton at position 4.

The ortho-protons of the phenyl ring and the furan proton at position 4, confirming their proximity due to the rotation around the C2-phenyl single bond.

These correlations provide unambiguous evidence for the relative positioning of the substituents on the furan ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular weight of this compound is 202.21 g/mol . fishersci.pt

ESI is a soft ionization technique that typically allows for the detection of the intact molecular ion with minimal fragmentation.

In positive ion mode , the compound would be expected to be detected primarily as the protonated molecule [M+H]⁺ at an m/z of approximately 203.22. Adducts with sodium [M+Na]⁺ (m/z ≈ 225.20) or potassium [M+K]⁺ (m/z ≈ 241.19) may also be observed.

In negative ion mode , the acidic nature of the carboxylic group would facilitate deprotonation, leading to a strong signal for the [M-H]⁻ ion at an m/z of approximately 201.20.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. This is a critical step in the characterization of novel compounds. rhhz.netccspublishing.org.cn The precise mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Table 3: Predicted HRMS Values

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₂H₁₁O₃]⁺ | 203.0703 |

| [M-H]⁻ | [C₁₂H₉O₃]⁻ | 201.0557 |

This high level of accuracy allows for the unambiguous confirmation of the molecular formula C₁₂H₁₀O₃.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing direct information about the specific bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, the spectrum is dominated by features arising from the carboxylic acid, the substituted furan ring, and the phenyl group.

The most prominent feature for a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears as a wide envelope from 3500 cm⁻¹ down to 2500 cm⁻¹. spectroscopyonline.com This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of stable dimers in the solid state and liquid phase. spectroscopyonline.comyoutube.com Superimposed on this broad band are the sharper C-H stretching vibrations from the aromatic rings and the methyl group, usually found between 3100 and 2850 cm⁻¹. spectroscopyonline.com

The carbonyl (C=O) stretch of the carboxylic acid group is another key diagnostic peak, appearing as a very strong and sharp absorption band. Its exact position is sensitive to its environment; in the hydrogen-bonded dimer form, it typically absorbs in the 1720-1680 cm⁻¹ range. youtube.com

The furan ring itself gives rise to several characteristic vibrations. These include C=C stretching modes within the ring, often observed in the 1600-1450 cm⁻¹ region, and characteristic C-O-C stretching vibrations. researchgate.netglobalresearchonline.net Bands around 1225 cm⁻¹ and 1020 cm⁻¹ are often considered characteristic of the furan ring system. researchgate.net The substitution pattern on the furan ring also influences the spectrum, particularly in the "fingerprint" region below 1000 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 3500 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl & Furan Rings | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methyl Group | 2960 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid (dimer) | 1720 - 1680 | Very Strong, Sharp |

| C=C Stretch | Aromatic & Furan Rings | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Carboxylic Acid & Furan Ring | 1320 - 1210 | Strong |

| O-H Bend (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium |

| O-H Bend (out-of-plane) | Carboxylic Acid (dimer) | ~920 | Broad, Medium |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a reaction and qualitatively assessing the purity of a sample. For a polar compound like a carboxylic acid, normal-phase TLC is commonly employed, using a polar stationary phase such as silica (B1680970) gel. nih.gov The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A small amount of acetic or formic acid is often added to the eluent to suppress the ionization of the carboxylic acid group, which results in sharper spots and more consistent retention factor (Rf) values. The position of the compound on the developed plate is visualized under UV light, capitalizing on the UV-active phenyl and furan rings.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) with 1% Acetic Acid |

| Visualization | UV lamp at 254 nm |

| Expected Rf | 0.3 - 0.6 (highly dependent on exact eluent composition) |

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purification of aromatic carboxylic acids. nih.gov Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). helixchrom.comsielc.com To ensure the carboxylic acid is in its neutral, protonated form for consistent retention and good peak shape, the aqueous component of the mobile phase is usually acidified with a small amount of an acid such as trifluoroacetic acid (TFA), formic acid, or phosphoric acid. nih.govsielc.com Detection is commonly performed using a UV detector, set to a wavelength where the aromatic system of the molecule strongly absorbs.

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) |

| Column Temperature | 25 - 35 °C |

Solid-State Structural Analysis and Crystallography

Understanding the three-dimensional arrangement of molecules in the solid state is critical, as it governs physical properties like melting point, solubility, and stability.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its packing arrangement in a crystal lattice. While the specific crystal structure for this compound is not detailed in the literature, analysis of related aromatic and furan-containing carboxylic acids allows for well-founded predictions of its solid-state behavior. asianpubs.orgmdpi.com

A near-universal structural motif for carboxylic acids in the solid state is the formation of a centrosymmetric hydrogen-bonded dimer. mdpi.com In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds, forming a stable eight-membered ring. This "acid-acid homosynthon" is a highly robust and predictable interaction. nih.gov

| Structural Feature | Description |

|---|---|

| Primary Supramolecular Synthon | Centrosymmetric R²₂(8) cyclic dimer via O-H···O hydrogen bonds between carboxylic acid groups. mdpi.com |

| Secondary Interactions | π-π stacking between phenyl and/or furan rings. nih.gov |

| Other Potential Contacts | Weak C-H···O and C-H···π hydrogen bonds. asianpubs.orgmdpi.com |

| Likely Crystal System | Monoclinic or Triclinic (common for such organic molecules). asianpubs.org |

Thermodynamic Investigations and Energetic Properties of 5 Methyl 2 Phenylfuran 3 Carboxylic Acid

Experimental Determination of Combustion Energy and Enthalpies of Formation

Experimental thermochemistry provides the most reliable values for the energetic properties of a compound. Techniques such as combustion calorimetry and effusion methods are standard for determining the enthalpies of combustion and phase transitions.

The standard molar energy of combustion (ΔcU°) of 5-Methyl-2-phenylfuran-3-carboxylic acid was determined using a precision combustion calorimeter with an isothermal shell. lpnu.ua The energy equivalent of the calorimetric system is typically established by burning a standard substance like benzoic acid. researchgate.net From the experimental energy of combustion, the standard molar enthalpy of combustion (ΔcH°) and the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) at 298.15 K were calculated. lpnu.ua The results of these experimental determinations are summarized in the table below. lpnu.ua

| Parameter | Value (kJ/mol) |

|---|---|

| Standard Molar Energy of Combustion (ΔcU°) | -5675.2 ± 2.6 |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -5681.2 ± 2.6 |

| Standard Molar Enthalpy of Formation, Crystalline (ΔfH°(cr)) | -469.8 ± 2.6 |

The enthalpy of sublimation, a measure of the energy required for a substance to transition from solid to gas, was determined by measuring the temperature dependence of its saturated vapor pressure using the Knudsen integral effusion method. lpnu.uaresearchgate.net For this compound, this dependence was established over a specific temperature range. lpnu.ua The experimental data were used to derive the Clapeyron-Clausius equation, which relates vapor pressure to temperature. lpnu.ua The enthalpy of sublimation at the experimental temperatures was then recalculated to the standard temperature of 298.15 K. lpnu.uaresearchgate.net The average value for the standard molar enthalpy of sublimation (ΔsubH°) is presented below. lpnu.ua

| Parameter | Value |

|---|---|

| Temperature Range (K) | 403–433 |

| Standard Molar Enthalpy of Sublimation at 298.15 K (ΔsubH°) | 132.7 ± 3.1 kJ/mol |

Theoretical and Computational Approaches for Thermodynamic Parameter Prediction

Theoretical methods serve as a valuable alternative to costly and time-consuming experimental procedures for estimating thermodynamic parameters. lpnu.ua Additive group contribution schemes are widely used for this purpose.

The Benson group contribution method is a popular additive scheme for predicting the enthalpy of formation of molecules in the gaseous state. lpnu.ua This method relies on summing the contributions of individual atomic groups within the molecule. For novel structures like aryl furans, existing group contributions may need to be supplemented with new, experimentally derived values. lpnu.uaresearchgate.net In the case of this compound, the Benson scheme was applied, and new group contributions were calculated to improve the accuracy for this class of compounds. lpnu.ua The experimentally derived standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) was obtained by combining the experimental enthalpies of formation in the condensed state and sublimation. lpnu.ua

The Joback method is another group contribution scheme used for estimating various thermodynamic properties, including the enthalpy of formation. lpnu.ua The reliability of this method for aryl furan (B31954) derivatives has been analyzed by comparing its predictions with experimental data and results from other schemes like Benson's. lpnu.uaresearchgate.net The table below compares the standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) for this compound as determined by experiment and as calculated by the Benson and Joback methods. lpnu.ua

| Method | ΔfH°(g) (kJ/mol) |

|---|---|

| Experimental | -337.1 ± 4.0 |

| Benson Scheme Calculation | -337.1 |

| Joback Method Calculation | -307.7 |

Thermodynamic Solubility Studies in Organic Solvent Systems

The solubility of a compound in different solvents is a key thermodynamic property, essential for processes like purification, crystallization, and formulation. lp.edu.ua The thermodynamic properties of solubility for 2-methyl-5-phenylfuran-3-carboxylic acid have been investigated in several organic solvents. lp.edu.ua

Studies have determined the temperature dependencies of the acid's solubility in acetonitrile (B52724), dimethylketone (acetone), isopropanol, ethyl acetate (B1210297), and benzene. lp.edu.ua From these experimental solubility data, thermodynamic parameters such as the enthalpy (ΔsolH), entropy (ΔsolS), and Gibbs energy (ΔsolG) of solubility at 298 K were calculated using the Schröder equation. lp.edu.ua

Furthermore, by determining the heat of fusion of the acid through methods like differential thermal analysis, the thermodynamic parameters of mixing (enthalpy, entropy, and Gibbs energy) were also calculated. lp.edu.ua These investigations revealed a compensating effect during the mixing process for all studied solvents that contain a carbonyl group. lp.edu.ua

Temperature Dependence of Saturated Vapor Pressure and Solubility

The temperature dependence of the saturated vapor pressure of this compound has been determined using experimental methods. lpnu.ua These studies are essential for calculating the enthalpy of sublimation. lpnu.ua The experimental data on vapor pressure at different temperatures allows for the determination of the phase transition thermodynamics.

While specific solubility data for this compound in a range of organic solvents is not extensively detailed in the provided search results, studies on similar compounds, such as chlorine derivatives of 2-methyl-5-aryl-furan-3-carboxylic acids, have been conducted. lp.edu.ua For these related compounds, the temperature dependences of solubility in solvents like acetonitrile, dimethyl ketone, isopropanol, and ethyl acetate have been experimentally determined. lp.edu.ua These investigations typically involve measuring the concentration of the saturated solution at various temperatures. lp.edu.ua

Determination of Enthalpies, Entropies, and Gibbs Energies of Solubility and Mixing

The thermodynamic parameters of solubility, including enthalpy (ΔsolH), entropy (ΔsolS), and Gibbs energy (ΔsolG), can be derived from the temperature dependence of solubility. lp.edu.ualpnu.ua For related arylfuran carboxylic acids, these parameters have been determined at 298 K. lp.edu.ualpnu.ua

ΔsolH = ΔfusH + ΔmixH

ΔsolS = ΔfusS + ΔmixS

Where:

ΔfusH is the enthalpy of fusion

ΔmixH is the enthalpy of mixing

ΔfusS is the entropy of fusion

ΔmixS is the entropy of mixing

By determining the enthalpy of fusion, the enthalpy and entropy of mixing can be calculated, providing insights into the interactions between the solute and the solvent. lp.edu.ua

Thermal Analysis Techniques for Fusion Heat Determination (e.g., Differential Thermal Analysis)

Differential thermal analysis (DTA) is a key technique used to determine the heat of fusion for compounds like this compound and its derivatives. lp.edu.ualpnu.ua This method involves heating a sample and a reference material at a constant rate and measuring the temperature difference between them. The enthalpy of fusion can be calculated from the area of the peak corresponding to the melting process. lp.edu.ua

For instance, in the study of 2-methyl-5-aryl-furan-3-carboxylic acid chlorine derivatives, a derivatographic method was employed to determine the specific entropy of fusion. lp.edu.ua The enthalpy of fusion for one of the studied compounds was found to be 48.1 ± 4.1 kJ/mol. lp.edu.ua

Analysis of Compensating Effects in Solute-Solvent Interactions

The analysis of solute-solvent interactions can reveal compensating effects, which describe a linear relationship between the enthalpy and entropy of a process for a series of related substances or in different solvents. lp.edu.ua For chlorine derivatives of 2-methyl-5-aryl-furan-3-carboxylic acid, a compensating effect was observed for the mixing process in all solvents containing a carbonyl group. lp.edu.ua This suggests a common mechanism of interaction between these solutes and solvents. The existence of a compensating effect indicates that changes in the enthalpy of mixing are offset by corresponding changes in the entropy of mixing. lp.edu.ua

Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Derivatives of 5-Methyl-2-phenylfuran-3-carboxylic Acid

The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic development of novel derivatives. These modifications are typically focused on three key areas: the carboxylic acid group, the phenyl ring, and the furan (B31954) heterocycle.

The carboxylic acid group is a primary target for derivatization due to its reactivity. Standard organic synthesis methods can be employed to convert the carboxylic acid into a variety of functional groups, including esters, amides, and acid chlorides. uomus.edu.iqlibretexts.org

Esters: Esterification can be achieved by reacting the parent carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible. libretexts.org This process allows for the introduction of various alkyl or aryl groups, which can modulate properties like lipophilicity and cell permeability. For example, reacting this compound with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. google.com

Amides: Amide derivatives are synthesized by reacting the carboxylic acid with an amine. libretexts.orgpressbooks.pub This reaction often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond. orientjchem.org The nitrogen of the amide can be unsubstituted (primary amide) or substituted with one or two alkyl/aryl groups (secondary or tertiary amides), providing a wide range of structural diversity. pressbooks.pubmsu.edu

Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. msu.eduresearchgate.net These acid chlorides serve as versatile intermediates for the synthesis of esters and amides, often providing higher yields and milder reaction conditions compared to direct reactions with the carboxylic acid. researchgate.net

Table 1: Examples of Derivatives from Carboxylic Acid Modification This table is for illustrative purposes and lists potential derivatives.

| Derivative Type | Reagents | Potential Product Name |

| Ester | Methanol, H⁺ catalyst | Methyl 5-methyl-2-phenylfuran-3-carboxylate |

| Ester | Ethanol, H⁺ catalyst | Ethyl 5-methyl-2-phenylfuran-3-carboxylate |

| Amide | Ammonia (NH₃) | 5-Methyl-2-phenylfuran-3-carboxamide |

| Amide | Diethylamine, DCC | N,N-Diethyl-5-methyl-2-phenylfuran-3-carboxamide |

| Acid Chloride | Thionyl Chloride (SOCl₂) | 5-Methyl-2-phenylfuran-3-carbonyl chloride |

The phenyl ring at the 2-position of the furan core is another key site for modification. Introducing substituents on this ring can significantly impact the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets. Halogenation is a common strategy in this regard.

The synthesis of halogenated derivatives can be achieved by using a substituted phenyl precursor during the initial synthesis of the furan ring system. For instance, starting with a halogenated acetophenone (B1666503) or phenylacetylene (B144264) derivative would lead to the corresponding halogenated this compound. Common halogen substituents include fluorine, chlorine, and bromine, which can be introduced at the ortho, meta, or para positions of the phenyl ring. nih.gov Studies on similar heterocyclic compounds have shown that introducing bromo or chloro substituents can enhance biological activity. nih.govnih.gov

Table 2: Examples of Halogenated Phenyl Ring Derivatives This table is for illustrative purposes and lists potential derivatives.

| Substituent | Position | Potential Product Name |

| Fluoro | para (4') | 5-Methyl-2-(4-fluorophenyl)furan-3-carboxylic acid |

| Chloro | para (4') | 2-(4-Chlorophenyl)-5-methylfuran-3-carboxylic acid |

| Bromo | para (4') | 2-(4-Bromophenyl)-5-methylfuran-3-carboxylic acid |

| Chloro | meta (3') | 2-(3-Chlorophenyl)-5-methylfuran-3-carboxylic acid |

The furan ring itself, along with its methyl substituent, can be a target for derivatization. Reactions such as halogenation can occur on the furan ring, typically at the C4 position, which is the most electron-rich and sterically accessible position. Furthermore, the methyl group at the C5 position can be functionalized. For example, bromination using N-bromosuccinimide (NBS) can convert the methyl group into a bromomethyl group. researchgate.net This bromomethyl derivative is a useful intermediate that can react with various nucleophiles to introduce new functional groups, further expanding the chemical diversity of the compound series. researchgate.net

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. wikipedia.org For the derivatives of this compound, SAR studies are essential to identify the structural features that are critical for potency and to guide the design of more effective compounds.

SAR analysis involves synthesizing a series of related compounds and evaluating their biological activity, often measured as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The goal is to establish trends between structural modifications and changes in potency. uc.pt A lower IC₅₀ value indicates higher potency.

A Quantitative Structure-Activity Relationship (QSAR) approach models the relationship between the chemical structures and the biological activity using mathematical equations. wikipedia.orgmdpi.com These models relate predictor variables (physicochemical properties or molecular descriptors) to the response variable (biological activity). wikipedia.org

For the this compound series, a hypothetical SAR study might reveal the following trends, as illustrated in the interactive data table below:

Carboxylic Acid Modifications: Converting the carboxylic acid to a small ester (e.g., methyl ester) might maintain or slightly improve activity, whereas conversion to an amide could lead to a decrease in potency. This suggests that a hydrogen bond accepting group at this position might be favorable.

Phenyl Ring Substituents: The introduction of a halogen, such as chlorine or bromine, at the para-position of the phenyl ring could significantly enhance potency. This enhancement might be due to favorable electronic interactions or improved binding pocket occupancy. Substitution at other positions (ortho or meta) might be less effective.

Table 3: Hypothetical SAR Data for this compound Derivatives This table contains hypothetical data to illustrate SAR principles. IC₅₀ values represent the concentration required for 50% inhibition of a hypothetical biological target.

| Compound ID | R1 (at C3) | R2 (at C4' of Phenyl) | IC₅₀ (µM) |

| 1 | -COOH (Parent) | -H | 15.5 |

| 2 | -COOCH₃ (Methyl Ester) | -H | 12.0 |

| 3 | -COOCH₂CH₃ (Ethyl Ester) | -H | 9.8 |

| 4 | -CONH₂ (Amide) | -H | 25.2 |

| 5 | -COOH | -Cl | 5.1 |

| 6 | -COOH | -Br | 4.7 |

| 7 | -COOH | -F | 8.3 |

| 8 | -COOCH₃ | -Cl | 1.2 |

| 9 | -COOCH₃ | -Br | 1.5 |

From this hypothetical data, one could conclude that the combination of a methyl ester at the C3 position and a chloro substituent at the C4' position of the phenyl ring (Compound 8) results in the most potent compound in the series.

When the three-dimensional structure of the biological target is unknown, ligand-based drug design strategies are employed. nih.govresearchgate.net Pharmacophore modeling is a powerful tool within this approach. fiveable.meresearchgate.net A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that are essential for a molecule to bind to a specific target and elicit a biological response. nih.govresearchgate.net

To develop a pharmacophore model for this compound derivatives, a set of known active molecules would be conformationally analyzed and superimposed. researchgate.net The common chemical features that are spatially aligned among the most active compounds would be identified to construct the pharmacophore hypothesis.

For this class of compounds, a potential pharmacophore model might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the carboxylic acid or ester group.

A hydrophobic/aromatic feature representing the phenyl ring.

An additional hydrophobic/aromatic feature for the furan ring.

A specific spatial location for a halogen bond donor if halogenated derivatives consistently show high potency.

Once validated, this pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that possess the key features required for biological activity but may have a completely different core scaffold. nih.govfiveable.me This approach accelerates the discovery of new lead compounds. nih.govresearchgate.net

Pharmacological and Biological Activity Research on 5 Methyl 2 Phenylfuran 3 Carboxylic Acid and Its Derivatives

Exploration of Therapeutic Potential in Human Diseases

Derivatives of 5-Methyl-2-phenylfuran-3-carboxylic acid have emerged as promising candidates for the treatment of several human diseases, including neurodegenerative disorders and viral infections.

Investigation as a Therapeutic Agent for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of structure and function of neurons. Research into furan-containing compounds has shown their potential to target various factors implicated in these diseases. mdpi.comresearchgate.net

Alzheimer's Disease: The pathology of Alzheimer's disease is complex, involving amyloid-beta (Aβ) plaque deposition, tau protein hyperphosphorylation, and oxidative stress. nih.govijpsonline.com Furan (B31954) derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in Alzheimer's therapy. mdpi.comnih.gov For instance, certain heterocyclic compounds have demonstrated dual inhibitory activity against both AChE and butyrylcholinesterase (BChE), along with the ability to suppress Aβ aggregation. mdpi.com

Parkinson's Disease: In Parkinson's disease, the degeneration of dopaminergic neurons is a primary characteristic. researchgate.net Monoamine oxidase-B (MAO-B) inhibitors are a key therapeutic strategy, and research has focused on developing multifunctional agents that can also chelate metal ions and exhibit antioxidant properties. nih.govmdpi.com Benzofuran derivatives, structurally related to the furan core of this compound, have been explored as potential anti-Parkinsonian agents. researchgate.net

Some derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent agonists at the glycine (B1666218) binding site of the NMDA receptor, which is involved in learning and memory. nih.gov This suggests another avenue through which furan derivatives could exert neuroprotective effects.

Role in Antiretroviral Therapy and HIV Infections

The human immunodeficiency virus (HIV) remains a significant global health challenge. Researchers have identified derivatives of furan-2-carboxylic acid as potential antiretroviral agents. nih.gov

Specifically, 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) derivatives have been shown to inhibit the RNase H activity associated with HIV-1 reverse transcriptase. nih.gov Two such derivatives, 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester and 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester, effectively blocked HIV-1 and MLV RT-associated RNase H activities with IC50 values in the range of 3-30 microM. nih.gov The latter compound also demonstrated effective inhibition of HIV-1 replication at concentrations of 20-25 microM. nih.gov

Furthermore, indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors, a crucial mechanism for viral replication. mdpi.com This highlights the potential of carboxylic acid derivatives containing heterocyclic rings in the development of new anti-HIV drugs.

Antimicrobial and Antitubercular Activities

The rise of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. nih.gov Derivatives of this compound have demonstrated significant potential in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov

Targeting Specific Bacterial Enzymes and Pathways (e.g., MbtI Inhibition)

One promising strategy in developing new antitubercular drugs is to target essential bacterial enzymes that are absent in humans. Salicylate synthase MbtI, an enzyme crucial for the synthesis of mycobacterial siderophores, is one such target. mdpi.com Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms.

Several furan-based analogues have been synthesized and tested as MbtI inhibitors. mdpi.com For example, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid exhibited significant inhibitory properties and potent antitubercular activity. mdpi.com Structure-activity relationship (SAR) studies have highlighted the importance of the furan ring as a key pharmacophore for MbtI inhibition. mdpi.com

Below is a table summarizing the MbtI inhibitory activity of some furan-2-carboxylic acid derivatives:

| Compound | Substituent on Phenyl Ring | IC50 (µM) for MbtI Inhibition |

| 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 2-cyano-4-(trifluoromethyl) | ~18 |

| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | 2,4-bis(trifluoromethyl) | ~13 |

| Isomer of above | --- | ~19 |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 3-cyano-5-(trifluoromethyl) | 15-33 |

Interference with Microbial Iron Homeostasis

Iron is an essential nutrient for virtually all living organisms, and the competition for iron between a host and invading pathogens is a critical aspect of infection. nih.gov By inhibiting enzymes like MbtI, furan derivatives interfere with the ability of Mycobacterium tuberculosis to acquire iron, thereby hindering its growth and survival. This disruption of microbial iron homeostasis is a key mechanism behind their antitubercular activity.

Enzyme Inhibition Studies

Beyond their specific applications in treating diseases, derivatives of this compound have been the subject of broader enzyme inhibition studies. This research helps to elucidate their mechanisms of action and identify new potential therapeutic targets.

For example, derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester were found to inhibit the RNase H activity of HIV-1 reverse transcriptase. nih.gov In silico docking simulations suggested that this inhibition involves interaction with the conserved His539 residue and two metal ions in the enzyme's catalytic center. nih.gov

Other studies have explored the inhibition of enzymes like protein tyrosine kinases by furan-2-yl(phenyl)methanone derivatives. mdpi.com These studies have shown that the presence and position of hydroxyl and halogen groups on the phenyl ring can significantly influence the inhibitory potency. mdpi.com Additionally, 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase. nih.gov

Human Sirtuin 2 (SIRT2) Inhibition and Its Implications

Human Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a significant therapeutic target for a range of pathologies including cancer, neurodegenerative diseases, and type II diabetes. nih.govnih.gov Consequently, the discovery and development of potent and selective SIRT2 inhibitors are of considerable interest in medicinal chemistry. Research into derivatives of this compound has identified promising candidates for SIRT2 inhibition.

A study focusing on synthesized (5-phenylfuran-2-yl)methanamine (B3023609) derivatives led to the identification of potent SIRT2 inhibitors. nih.govnih.gov Through screening an in-house database, researchers identified an initial hit compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, which demonstrated significant inhibition of SIRT2. nih.govnih.gov This discovery prompted further structure-activity relationship (SAR) analyses.

The subsequent synthesis and evaluation of a series of (5-phenylfuran-2-yl)methanamine derivatives revealed that specific structural modifications could enhance inhibitory potency. The investigation culminated in the identification of a particularly potent derivative, designated as compound 25 , which exhibited a half-maximal inhibitory concentration (IC50) of 2.47 μM. nih.govnih.gov This potency was notably greater than that of the known SIRT2 inhibitor, AGK2 (IC50 = 17.75 μM). nih.govnih.gov The research indicated that the urea (B33335) linker and a 4-carboxyl group on the phenyl ring of the scaffold appear to be beneficial for fitting into the SIRT2 binding pocket. nih.gov

| Compound | Description | SIRT2 Inhibition (IC50) | Reference |

|---|---|---|---|

| Compound 25 | (5-phenylfuran-2-yl)methanamine derivative | 2.47 μM | nih.govnih.gov |

| AGK2 | Reference SIRT2 Inhibitor | 17.75 μM | nih.govnih.gov |

| Compound 20 | Initial Hit Compound | 35 ± 3% inhibition @ 10 μM | nih.govnih.gov |

Modulation of Factor Inhibiting Hypoxia-Inducible Factor (FIH)

Factor Inhibiting Hypoxia-inducible factor (FIH) is a key enzyme that regulates the cellular response to hypoxia. Under normal oxygen conditions (normoxia), FIH hydroxylates the α-subunit of Hypoxia-Inducible Factor (HIF-α), which ultimately suppresses HIF's transcriptional activity. nih.govresearchgate.net Inhibition of FIH can therefore activate HIF-mediated pathways, which are crucial for cellular adaptation to low oxygen and have therapeutic potential in conditions like ischemia.

Research has shown that derivatives of furan-2-carboxylic acid can act as modulators of this pathway. nih.govresearchgate.net Specifically, compounds based on furan- and thiophene-2-carbonyl amino acid structures have been found to activate HIF by inhibiting FIH. nih.gov The synthesis and evaluation of compounds such as 5-phenylfuran-2-carboxylic acid, an isomer of the core subject molecule, have been explored in this context. nih.govresearchgate.net By inhibiting the FIH-1 enzyme, these molecules prevent the hydroxylation of HIF-α. This stabilization of HIF-α allows it to dimerize with HIF-β, translocate to the nucleus, and initiate the transcription of a host of genes that promote cell survival under hypoxic conditions. nih.gov

Anti-inflammatory and Antioxidant Properties

The furan carboxylic acid scaffold is recognized for its potential to confer various biological activities, including anti-inflammatory and antioxidant effects. ontosight.ai While specific studies on this compound are limited, the broader class of furan derivatives is known to possess these properties. ontosight.aiontosight.ai

The antioxidant activity of these compounds is often attributed to their chemical structure. Polyphenolic compounds, which share structural motifs with phenylfuran derivatives, are well-known for their antioxidant capabilities. mdpi.com This activity stems from their ability to scavenge free radicals, thereby mitigating oxidative stress, which is a key factor in the pathogenesis of numerous inflammatory diseases. The furan ring system, combined with phenyl and carboxylic acid functional groups, can participate in electron delocalization, which is a crucial factor for stabilizing radicals and enhancing antioxidant properties. mdpi.com Research into various furan derivatives has confirmed their potential as antioxidants, making them interesting candidates for developing agents to protect against diseases related to oxidative stress. ontosight.ai

Elucidation of Molecular Mechanisms of Action and Cellular Pathways

The biological activities of this compound and its derivatives are underpinned by specific interactions at the molecular level, leading to the modulation of key cellular pathways.

SIRT2 Inhibition Pathway: For the (5-phenylfuran-2-yl)methanamine derivatives, the mechanism of action involves direct binding to the SIRT2 enzyme. Molecular docking analyses have provided insights into this interaction, revealing that potent inhibitors fit effectively into an induced hydrophobic pocket within the SIRT2 protein. nih.govnih.gov This binding event blocks the active site of the enzyme, preventing it from deacetylating its protein substrates. Since SIRT2 targets numerous proteins involved in cell cycle regulation, genomic stability, and metabolism, its inhibition can have profound effects on cellular function, forming the basis of its therapeutic potential in cancer and neurodegenerative disorders. nih.gov

HIF Pathway Modulation: In the context of FIH modulation, the mechanism involves the inhibition of the enzyme's hydroxylase activity. nih.govresearchgate.net Furan-2-carboxylic acid derivatives act as inhibitors of FIH, preventing the asparaginyl hydroxylation of HIF-α. nih.gov Under normal oxygen levels, this hydroxylation is a critical step that recruits transcriptional co-repressors and blocks the activation of HIF target genes. By inhibiting FIH, these compounds allow for the transcriptional activation of the HIF pathway even in the presence of oxygen. This leads to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, which are essential cellular responses to hypoxia. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are employed to investigate the electronic and molecular structure of 5-Methyl-2-phenylfuran-3-carboxylic acid, providing a detailed picture of its geometry, electron distribution, and reactivity.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecules like this compound. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. unipd.it DFT, on the other hand, uses the electron density to calculate the energy of the system, offering a balance between accuracy and computational cost. mdpi.comscielo.org.mx

These methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. scielo.org.mxnih.gov For instance, DFT calculations can elucidate the preferred conformation of the phenyl and carboxylic acid groups relative to the furan (B31954) ring. Furthermore, these calculations provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. scielo.org.mxresearchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, helps in identifying the electrophilic and nucleophilic sites within the molecule. scielo.org.mx

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally less expensive alternative to ab initio and DFT methods. uni-muenchen.dewikipedia.org These methods simplify the Hartree-Fock formalism by using empirical parameters derived from experimental data to approximate certain integrals. wikipedia.orgnih.gov While less accurate than higher-level methods, they are useful for studying large molecules and for preliminary conformational analysis. wikipedia.orgnih.gov

AM1 and PM3 can be used to calculate various molecular properties of this compound, including its heat of formation and dipole moment. uni-muenchen.deresearchgate.net These methods are particularly useful for quickly screening different conformations to identify low-energy structures that can then be further analyzed using more rigorous DFT or ab initio calculations. researchgate.net It's important to note that PM3 is a reparameterization of AM1, often resulting in less repulsive non-bonded interactions. researchgate.net

| Method Type | Key Features | Common Applications |

| Ab Initio | Based on first principles, no empirical parameters. | High-accuracy geometry optimization, electronic property calculation. |

| DFT | Uses electron density, good balance of accuracy and cost. | Geometry optimization, HOMO/LUMO analysis, MEP maps. scielo.org.mx |

| AM1 | Semi-empirical, uses parameters from experimental data. | Fast conformational analysis, calculation of heat of formation. uni-muenchen.de |

| PM3 | Semi-empirical, a reparameterization of AM1. | Similar to AM1, often used for larger molecules. uni-muenchen.deresearchgate.net |

Molecular Dynamics and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the interactions of this compound with biological macromolecules, providing insights into its potential biological activity. lew.ro

Molecular docking studies are instrumental in predicting how this compound might bind to the active site of a protein. This information is crucial for understanding its mechanism of action and for designing more potent analogs. For example, derivatives of furan-based carboxylic acids have been investigated as inhibitors of enzymes like Sirtuin 2 (SIRT2), a protein deacetylase implicated in various diseases. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of SIRT2. nih.gov

Similarly, Factor-Inhibiting Hypoxia-Inducible Factor (FIH) is another potential target. Docking simulations can predict the binding mode of this compound within the FIH active site, highlighting the specific residues involved in the interaction. This analysis helps in understanding the structural basis for inhibition and can guide the design of more effective inhibitors.

Beyond just predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target protein. arxiv.org Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from MD simulation trajectories. researchgate.net These calculations provide a quantitative measure of how strongly the ligand binds to the protein.

MD simulations further allow for the exploration of the conformational changes that both the ligand and the protein may undergo upon binding. lew.ro By simulating the dynamic behavior of the ligand-protein complex over time, researchers can gain a more realistic understanding of the binding event, including the role of solvent molecules and the flexibility of the protein. lew.ro

Chemoinformatics and Molecular Descriptor Predictions

Chemoinformatics involves the use of computational methods to analyze chemical data. Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. researchgate.netresearchgate.net These descriptors can be calculated from the molecular structure and are used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity or other properties of compounds. researchgate.net

For this compound, various molecular descriptors can be calculated. These can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms or functional groups), 2D (e.g., topological indices that describe connectivity), and 3D (e.g., descriptors based on the molecule's geometry). researchgate.net

Some key molecular descriptors for this compound include:

Molecular Weight: 202.21 g/mol . nih.gov

LogP (octanol-water partition coefficient): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): Related to a molecule's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: Important for intermolecular interactions.

These descriptors can be used in predictive models to estimate properties such as solubility, bioavailability, and potential toxicity, aiding in the early stages of drug discovery and development. ifpenergiesnouvelles.com

| Descriptor Category | Examples | Information Encoded |

| 0D | Molecular Weight | Basic constitutional information. |

| 1D | Atom counts, functional group counts | Frequency of specific structural features. |

| 2D | Topological indices (e.g., Wiener index) | Molecular connectivity and branching. |

| 3D | Geometrical descriptors | Molecular shape and size. |

Computational Prediction of Molecular Properties

A variety of molecular properties for this compound have been predicted using computational models. These predictions are crucial for understanding the molecule's potential pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key predicted properties include lipophilicity, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

These properties are derived from the compound's 2D and 3D structures through various algorithms. For instance, lipophilicity, often expressed as a logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes. The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's transport properties, particularly its oral bioavailability and ability to penetrate the blood-brain barrier. The number of hydrogen bond donors and acceptors provides insight into the molecule's potential for intermolecular interactions, which influences its solubility and binding affinity to biological targets.

The computationally predicted molecular properties for this compound are summarized in the interactive table below.

| Property | Predicted Value |

| Lipophilicity (XLogP3) | 2.9 |

| Topological Polar Surface Area (TPSA) | 50.4 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Data sourced from PubChem CID 761020.

Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformations

The Collision Cross Section (CCS) is a critical physicochemical parameter that describes the size and shape of an ion in the gas phase. mdpi.com It is a measure of the effective area that an ion presents to a buffer gas, and it is an important characteristic for identifying and characterizing molecules using ion mobility-mass spectrometry (IM-MS). mdpi.comnih.gov